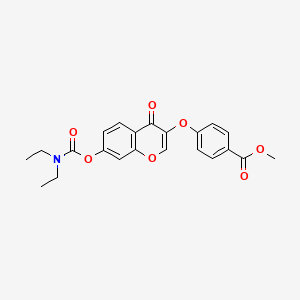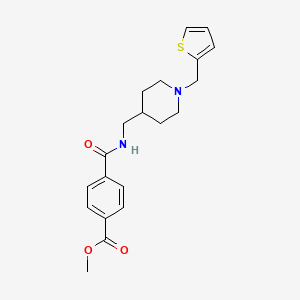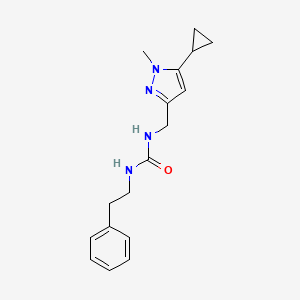
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Similar Compounds : The synthesis of compounds structurally similar to "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide" has been explored. For example, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide and its characterization was reported, highlighting techniques like FTIR, NMR, and DEPT 135 analysis (Ovonramwen, Owolabi, & Falodun, 2021).
Crystal Structure and Molecular Conformation : Studies on the crystal structure and molecular conformation of related compounds such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been conducted. These studies involve X-ray analysis and molecular orbital methods, providing insights into the structural properties of these compounds (Banerjee et al., 2002).
Biological and Pharmacological Screening
Antimicrobial Activities : The antimicrobial activities of synthesized compounds bearing structural similarities to the compound have been investigated. Studies have been carried out against various Gram-positive and Gram-negative bacteria, as well as fungi, to evaluate their potential as antimicrobial agents. However, it is noteworthy that some synthesized compounds showed no activities against the tested organisms (Ovonramwen, Owolabi, & Falodun, 2021).
Antioxidant Activity : Research has also been conducted on the antioxidant activity of similar compounds. For instance, a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed that some compounds exhibited potent antioxidant properties. These activities were assessed using methods like the DPPH radical scavenging method and reducing power assay (Tumosienė et al., 2019).
Anticancer Activity : There is significant interest in the anticancer properties of compounds with structural similarities. For example, some studies have focused on the synthesis and evaluation of derivatives for their potential anticancer activities, assessing their cytotoxicity against various cancer cell lines (Ravichandiran et al., 2019).
Antitumor Properties : The antitumor properties of related compounds have been explored, particularly in the context of their synthesis and structure-activity relationship. These studies often involve screening against specific cancer cell lines and evaluating the potential of these compounds as new anticancer agents (Horishny et al., 2020).
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S3/c13-9-3-4-10(21-9)22(18,19)16-6-1-2-8(16)11(17)15-12-14-5-7-20-12/h3-5,7-8H,1-2,6H2,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMZADWXEONCLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)


![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)


![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
